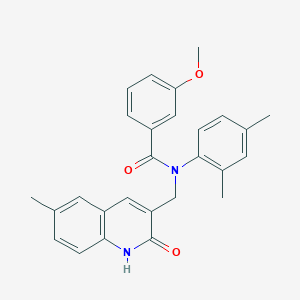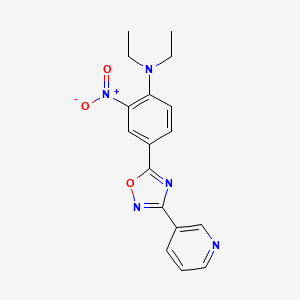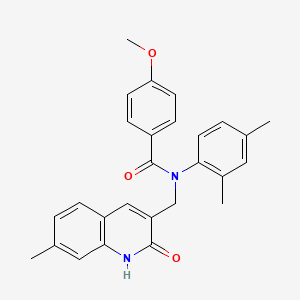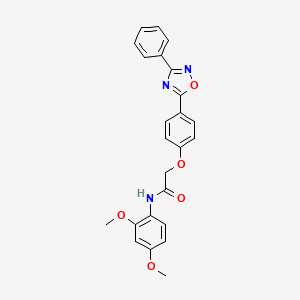![molecular formula C26H22N2O2 B7699599 N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3,5-dimethoxybenzohydrazide](/img/structure/B7699599.png)
N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3,5-dimethoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3,5-dimethoxybenzohydrazide, also known as CF3B, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3,5-dimethoxybenzohydrazide exerts its biological activity by inhibiting specific enzymes or proteins in the body. For example, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and proliferation. By inhibiting these kinases, this compound can potentially prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of beta-amyloid plaques in Alzheimer's disease, and reduce inflammation in various disease models. In material science, this compound has been shown to form stable and functionalized self-assembled monolayers on various surfaces. In catalysis, this compound has been shown to catalyze various organic reactions with high efficiency and selectivity.
Advantages and Limitations for Lab Experiments
N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3,5-dimethoxybenzohydrazide has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, this compound also has some limitations, such as its relatively low solubility in water and some organic solvents, which can limit its use in certain applications. Additionally, this compound can be expensive to synthesize, which can limit its availability for some researchers.
Future Directions
There are several future directions for N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3,5-dimethoxybenzohydrazide research, including:
1. Further investigation of this compound as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders.
2. Exploration of this compound as a building block for the synthesis of new materials with unique properties, such as self-healing materials or materials with enhanced conductivity.
3. Development of new catalytic reactions using this compound as a catalyst, particularly in the area of asymmetric catalysis.
4. Investigation of the potential of this compound as a diagnostic tool for cancer or other diseases, based on its ability to selectively target specific enzymes or proteins.
5. Optimization of the synthesis method for this compound to improve its yield, purity, and cost-effectiveness.
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Further research is needed to fully explore its potential and to optimize its synthesis method for wider use.
Synthesis Methods
N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3,5-dimethoxybenzohydrazide can be synthesized through a multi-step process involving the reaction of 2-chloro-6-fluorobenzaldehyde with 3,5-dimethoxybenzohydrazide in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3,5-dimethoxybenzohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In material science, this compound has been explored for its potential use as a building block for the synthesis of new materials with unique properties. In catalysis, this compound has been studied for its potential use as a catalyst in various organic reactions.
properties
IUPAC Name |
N-[(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylideneamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2/c29-26(17-20-6-2-1-3-7-20)28-27-18-21-11-14-25(15-12-21)30-19-22-10-13-23-8-4-5-9-24(23)16-22/h1-16,18H,17,19H2,(H,28,29)/b27-18+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIHLMCTIBCGJW-OVVQPSECSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B7699553.png)



![N-(5-chloro-2-methylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7699578.png)



